5-Aminovaleric acid hydrochloride

Description

BenchChem offers high-quality 5-Aminovaleric acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminovaleric acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-aminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOIUFYKQCCAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

660-88-8 (Parent) | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80211773 | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-95-2 | |

| Record name | 5-Aminovaleric acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxybutylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminovaleric acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6FLH6EQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Aminovaleric Acid Hydrochloride

Abstract

5-Aminovaleric acid (5-AVA), often supplied as its hydrochloride salt for enhanced stability and solubility, is a naturally occurring delta-amino acid with a multifaceted mechanism of action. Structurally, it is a methylene homologue of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), which forms the basis of its primary neurological activity.[1][2][3] This guide provides a comprehensive exploration of the molecular interactions, metabolic significance, and therapeutic potential of 5-aminovaleric acid hydrochloride. We will dissect its engagement with the GABAergic system, its metabolic origins and effects, and present validated experimental frameworks for its investigation, offering a holistic view for researchers in pharmacology and drug development.

Molecular Profile and Structural Relationship to GABA

5-Aminovaleric acid hydrochloride (5-AVA HCl) is an organic compound with the molecular formula C5H12ClNO2.[4] As the hydrochloride salt of 5-aminopentanoic acid, it exists as a white, water-soluble crystalline solid, making it suitable for various biochemical and pharmaceutical research applications.[5]

The key to understanding 5-AVA's primary mechanism of action lies in its structural similarity to GABA. 5-AVA is a delta-amino acid, meaning the amino group is located at the fifth carbon position, while GABA is a gamma-amino acid with the amino group at the fourth position. This extension by a single methylene group (-CH2-) defines 5-AVA as a "methylene homologue" of GABA.[1][2] This structural analogy allows it to interact with the cellular machinery designed for GABA, albeit with different affinity and efficacy.

Diagram 1: Structural Comparison of GABA and 5-Aminovaleric Acid

Caption: Structural relationship between GABA and its homologue, 5-AVA.

Primary Mechanism of Action: Modulating the GABAergic System

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory signals, with GABA serving as the primary inhibitory neurotransmitter.[6][7][8] 5-AVA exerts its influence by directly and indirectly interacting with this system.

Direct Interaction with GABA Receptors

5-AVA is characterized as a weak GABA agonist, meaning it can bind to and activate GABA receptors, mimicking the effect of GABA but with lower potency.[1][2][4] It interacts with both major classes of GABA receptors: GABA-A and GABA-B.

-

GABA-A Receptors: These are ionotropic receptors, which are ligand-gated ion channels.[7][9] Upon activation by an agonist like GABA or 5-AVA, the channel opens, allowing negatively charged chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[7] Studies on guinea-pig ileum preparations have shown that 5-AVA can induce transient contractions that are abolished by the GABA-A antagonist picrotoxin, confirming its interaction with GABA-A receptors.[10]

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[8] Research indicates that 5-AVA can also act as an antagonist at GABA-B receptors. In the same guinea-pig ileum model, 5-AVA was observed to antagonize the relaxant effects of the GABA-B agonist baclofen.[10] This dual action—agonism at GABA-A and antagonism at GABA-B receptors—demonstrates a complex modulatory role.

Indirect Modulation of GABA Levels

Beyond direct receptor interaction, 5-AVA may also influence the overall concentration of GABA in the synaptic cleft. Some reports suggest that 5-AVA can inhibit GABA uptake and inactivate the enzyme GABA aminotransferase (GABA-T), which is responsible for GABA degradation.[11] By slowing the removal and breakdown of GABA, 5-AVA could potentiate and prolong GABAergic inhibition.

Diagram 2: 5-AVA's Interaction at the GABAergic Synapse

Caption: Multifaceted action of 5-AVA at the GABAergic synapse.

Metabolic Significance and Pathways

5-AVA is not just a pharmacological agent but also an endogenous metabolite found in humans and other organisms.[2][12] Its presence is linked to specific metabolic pathways, primarily the degradation of the essential amino acid L-lysine.

Endogenous and Microbial Synthesis

5-AVA is a known product of L-lysine catabolism. This conversion can occur both endogenously and through the action of gut microbiota.[12] For example, certain bacteria like Pseudomonas can produce 5-AVA from L-lysine.[13] The pathway often involves intermediates such as cadaverine and L-piperideine.[12] Elevated levels of 5-AVA in biofluids can sometimes indicate bacterial overgrowth or tissue necrosis.[12]

Diagram 3: Simplified Metabolic Pathway to 5-AVA

Caption: Workflow for electrophysiological characterization of 5-AVA.

Conclusion

5-Aminovaleric acid hydrochloride is a compound with a compelling dual identity. It is both an endogenous metabolite derived from lysine and a neuromodulatory agent that acts on the primary inhibitory system of the CNS. Its mechanism of action is centered on its role as a weak GABA-A receptor agonist and GABA-B receptor antagonist. Furthermore, its influence on GABA metabolism and cellular fatty acid oxidation broadens its biological significance. This intricate profile makes 5-AVA a valuable tool for basic research and a molecule of interest for developing novel therapeutics for neurological and metabolic disorders. Future investigations should focus on elucidating the in vivo pharmacokinetics and subtype selectivity of 5-AVA at GABA receptors to fully harness its therapeutic potential.

References

- Benchchem. (n.d.). 5-Aminovaleric acid hydrochloride | 627-95-2.

- Bertrand, S., & Galli, A. (n.d.). 5-Aminovaleric acid interactions with GABAA and GABAB receptors in guinea-pig ileum. PubMed.

- Haikonen, R., Kärkkäinen, O., Koistinen, V., & Hanhineva, K. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism, 33(7), 463-480.

- MedchemExpress. (n.d.). 5-Aminovaleric acid | Endogenous Metabolite.

- Haikonen, R., Kärkkäinen, O., Koistinen, V., & Hanhineva, K. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. ResearchGate.

- Sasikumar, K., Wendisch, V. F., & Nampoothiri, K. M. (2025). Metabolic pathway design for the production of 5-aminovalerate and... ResearchGate.

- Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355).

- APExBIO. (n.d.). 5-Aminovaleric acid hydrochloride - Biochemical Research Reagent.

- CSIRO Publishing. (1985). Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid (d-Aminovaleric Acid). Australian Journal of Chemistry.

- National Institutes of Health. (n.d.). 5-Aminovaleric acid | C5H11NO2 | CID 138. PubChem.

- ChemicalBook. (n.d.). 5-AMINOVALERIC ACID | 660-88-8.

- Cymit Química S.L. (n.d.). CAS 627-95-2: 5-Aminovaleric acid hydrochloride.

- MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.

- PubMed. (n.d.). A role of GABA analogues in the treatment of neurological diseases.

- Neuro Transmissions. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube.

- Wallner, M. (2025). GABA Receptor. In StatPearls. StatPearls Publishing.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 627-95-2: 5-Aminovaleric acid hydrochloride [cymitquimica.com]

- 6. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. 5-Aminovaleric acid interactions with GABAA and GABAB receptors in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

5-Aminovaleric Acid Hydrochloride: A Comprehensive Technical Guide to its Function as a GABA Analog

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Aminovaleric acid (5-AVA), a naturally occurring delta-amino acid, serves as a structural and functional analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a methylene homologue of GABA, 5-AVA presents a unique pharmacological profile, acting as a weak agonist at GABA receptors.[1][2] This dual characteristic makes it a valuable tool for probing the intricacies of the GABAergic system and a foundational building block in the synthesis of novel therapeutic agents targeting neurological and metabolic disorders.[3] This guide provides an in-depth exploration of 5-Aminovaleric acid hydrochloride, from its fundamental physicochemical properties and mechanism of action to detailed, field-proven protocols for its characterization in research settings.

Molecular Profile and Structural Comparison to GABA

5-Aminovaleric acid, also known as 5-aminopentanoic acid, is an organic compound featuring a five-carbon chain with an amino group at the C-5 position and a carboxylic acid group.[2][4] It is typically supplied as a hydrochloride salt (C₅H₁₁NO₂·HCl) to improve its stability and water solubility, appearing as a white crystalline solid.[4]

The key to its biological activity lies in its structural similarity to GABA. 5-AVA is a methylene homologue of GABA, meaning it shares the same core functional groups (an amino group and a carboxylic acid group) but possesses an additional methylene (-CH2-) group in its carbon backbone.[1][2][5] This seemingly minor extension has significant implications for its three-dimensional conformation and its interaction with GABA receptor binding pockets.

| Property | 5-Aminovaleric Acid | γ-Aminobutyric Acid (GABA) |

| IUPAC Name | 5-aminopentanoic acid[2] | 4-aminobutanoic acid |

| Molecular Formula | C₅H₁₁NO₂[2] | C₄H₉NO₂ |

| Molecular Weight | 117.15 g/mol [2] | 103.12 g/mol |

| Structure | NH₂(CH₂)₄COOH | NH₂(CH₂)₃COOH |

Pharmacodynamics: Interaction with the GABAergic System

The primary mechanism of action for 5-AVA is its interaction with GABA receptors, where it functions as a weak agonist.[1][5] Its activity is not uniform across all receptor subtypes, and it can display complex pharmacology, including both agonistic and antagonistic properties depending on the receptor context.[6]

Mechanism of Action at GABA Receptors

GABA exerts its inhibitory effects by binding to two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. 5-AVA interacts with both, albeit with lower potency than GABA itself.

-

GABA-A Receptors: These are ligand-gated chloride ion channels.[7][8] Upon activation by an agonist, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing neuronal inhibition.[9] 5-AVA can bind to the GABA site on these receptors and induce channel opening, but with less efficacy than GABA.[5]

-

GABA-B Receptors: These are G-protein coupled receptors that, upon activation, indirectly open potassium channels and inhibit calcium channels, leading to a slower, more prolonged inhibitory signal.[9] 5-AVA has been shown to interact with GABA-B receptor sites.[5]

-

GABA-ρ Receptors: Studies have also investigated 5-AVA's effects on GABA-ρ receptors, a subclass of ionotropic receptors. Here, it has been shown to elicit a moderate antagonist effect on GABA-induced responses, highlighting its complex pharmacological profile.[10]

The extended carbon chain of 5-AVA compared to GABA alters the fit within the orthosteric binding site of these receptors, which accounts for its generally weaker agonist activity. This makes it a valuable research tool for studying structure-activity relationships within the GABA receptor family.[5]

Visualizing the GABAergic Synapse

The following diagram illustrates the key components of a GABAergic synapse and the points of interaction for GABA and its analogs like 5-AVA.

Caption: The GABAergic signaling pathway and the site of action for 5-Aminovaleric acid.

Key Research Methodologies and Protocols

Characterizing the pharmacological profile of a GABA analog like 5-aminovaleric acid hydrochloride requires a multi-tiered approach, combining in vitro binding and functional assays with in vivo behavioral studies.

In Vitro Protocol 1: GABA-A Receptor Competitive Binding Assay

This protocol allows for the determination of 5-AVA's binding affinity (Ki) for the GABA-A receptor by measuring its ability to compete with a known radiolabeled ligand.

Causality: The principle is competitive displacement. An unlabeled compound (5-AVA) competes with a radioactive ligand (e.g., [³H]muscimol or [³H]SR95531) for the same binding site on the receptor.[11][12] The concentration of 5-AVA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, which can then be converted to an affinity constant (Ki).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize whole rat brain or a specific region (e.g., cortex, cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for:

-

Total Binding: 2-4 nM [³H]muscimol + membrane preparation.

-

Non-specific Binding: 2-4 nM [³H]muscimol + membrane preparation + a high concentration of unlabeled GABA (e.g., 100 µM) to saturate the receptors.[11]

-

Competitive Binding: 2-4 nM [³H]muscimol + membrane preparation + varying concentrations of 5-Aminovaleric acid hydrochloride (e.g., 10⁻⁹ M to 10⁻³ M).

-

-

Incubate all tubes for 30-60 minutes at 4°C.

-

-

Termination and Scintillation Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of 5-AVA.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a GABA-A receptor radioligand binding assay.

In Vitro Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the functional effect of 5-AVA on GABA-A receptor-mediated ion currents in living cells.

Causality: The whole-cell patch-clamp technique allows for the control of a single cell's membrane potential while recording the tiny ionic currents that flow through its membrane channels.[13] By applying GABA and 5-AVA to the cell, we can directly observe and quantify how 5-AVA modulates GABA-A receptor function, confirming whether it acts as an agonist, antagonist, or allosteric modulator.[13]

Step-by-Step Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells with α1β2γ2) or primary cultured neurons.

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

-

Solutions and Pipettes:

-

External Solution (aCSF): Containing physiological concentrations of ions (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose), pH 7.4.[13]

-

Internal Solution: Filled into the patch pipette, mimicking the intracellular ionic environment (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES), pH 7.2.[13]

-

Drug Solutions: Prepare stock solutions of GABA and 5-Aminovaleric acid hydrochloride. Dilute to final concentrations in the external solution on the day of the experiment.

-

Pull borosilicate glass capillaries to a resistance of 3-6 MΩ to create patch pipettes.[13]

-

-

Recording:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

-

Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) "giga-seal".

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[13]

-

Clamp the cell's membrane potential at a holding potential of -60 mV.[13]

-

-

Drug Application and Data Acquisition:

-

Use a rapid solution exchange system to apply drugs.

-

Agonist Test: Apply increasing concentrations of 5-AVA alone to determine if it can directly activate the GABA-A receptor and elicit an inward chloride current.

-

Modulation Test: Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current. Then, co-apply the same concentration of GABA with 5-AVA to see if it potentiates or inhibits the GABA-evoked current.

-

Record the resulting currents using an amplifier and digitizer.

-

-

Data Analysis:

-

Measure the peak amplitude of the currents elicited by each drug application.

-

For agonist activity, plot a dose-response curve for 5-AVA to determine its EC₅₀ and maximal efficacy relative to GABA.

-

For modulatory effects, compare the current amplitude in the presence of GABA alone versus GABA + 5-AVA.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology to test GABA analogs.

In Vivo Behavioral Assessment

Animal studies have been conducted to understand the systemic effects of 5-AVA. For instance, in a rat model of mesial temporal lobe epilepsy, 5-AVA treatment was found to reduce the number and severity of seizures.[6] Other studies have explored the behavioral impact of GABA analogs in mice, assessing parameters like locomotor activity and well-being.[14] A typical workflow involves systemic administration (e.g., intraperitoneal injection) followed by standardized behavioral tests to screen for anxiolytic, sedative, or anticonvulsant effects.

Synthesis and Broader Industrial Applications

While a critical tool in neuroscience, 5-aminovaleric acid is also an important platform chemical.[6] Efficient synthesis methods are crucial for both research and industrial applications. Methods include multi-step chemical synthesis from precursors like benzoylglycine and succinic anhydride or biotechnological production using engineered microorganisms.[5][15][16] Industrially, 5-AVA is a key monomer for the production of bio-based polymers like Nylon 5, a polyamide with applications in textiles and automobile parts.[16]

Conclusion and Future Directions

5-Aminovaleric acid hydrochloride is more than a simple structural analog of GABA; it is a nuanced pharmacological probe and a versatile chemical building block. Its weak agonist activity at GABA receptors provides a unique tool for dissecting the structure-function relationships of these critical inhibitory channels. The detailed protocols provided in this guide offer a validated framework for researchers to precisely characterize its binding and functional properties.

Future research should focus on elucidating its complete receptor subtype selectivity profile and exploring its therapeutic potential, not just as a direct agent, but as a scaffold for the development of more potent and selective GABAergic modulators. Furthermore, its role in metabolic pathways and its connection to the gut microbiome are emerging areas of interest that warrant deeper investigation.[17][18]

References

- Process for synthesizing 5-aminovaleric acid hydrochloride. (2011). Google Patents.

-

5-Aminovaleric acid | C5H11NO2 | CID 138. (n.d.). PubChem, NIH. Retrieved January 10, 2026, from [Link]

-

Cheng, Y., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved January 10, 2026, from [Link]

-

Chebib, M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Molecules. Retrieved January 10, 2026, from [Link]

-

Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology. Retrieved January 10, 2026, from [Link]

-

Farrant, M., & Kaila, K. (2015). Electrophysiology of ionotropic GABA receptors. Journal of Neurophysiology. Retrieved January 10, 2026, from [Link]

-

Kärkkäinen, O., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism. Retrieved January 10, 2026, from [Link]

-

Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved January 10, 2026, from [Link]

-

Rau, O., et al. (2016). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta Medica. Retrieved January 10, 2026, from [Link]

-

GABA-A receptor. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Z-L. W., et al. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of Neurochemistry. Retrieved January 10, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 627-95-2: 5-Aminovaleric acid hydrochloride [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride - Google Patents [patents.google.com]

- 16. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buy 5-Aminovaleric acid | 660-88-8 [smolecule.com]

- 18. Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 5-Aminopentanoic Acid Hydrochloride: A Technical Guide for Researchers

<Technical Guide >

Abstract

5-Aminopentanoic acid, also known as 5-aminovaleric acid (5-AVA), is a naturally occurring amino acid and a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] This guide provides a comprehensive technical overview of the biological activities of its hydrochloride salt, a formulation that enhances stability and aqueous solubility.[4][5] We will delve into its complex interactions with GABA receptors, its role as a metabolic intermediate, and its emerging significance in other physiological contexts. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and an exploration of the causality behind methodological choices to facilitate rigorous scientific inquiry.

Introduction: The Scientific Context of 5-Aminopentanoic Acid Hydrochloride

5-Aminopentanoic acid (5-AVA) is a five-carbon amino acid that is structurally distinguished from GABA by an additional methylene group in its carbon backbone.[1][2][4] This seemingly minor structural modification confers a nuanced pharmacological profile, allowing it to interact with GABA receptor systems, albeit with different characteristics than GABA itself.[1][4] While recognized primarily as a weak GABA agonist, its biological role is multifaceted, encompassing potential antagonism at GABAB receptors, inhibition of GABA uptake, and serving as a precursor in various metabolic pathways.[4][6]

The hydrochloride salt (CAS No: 627-95-2) is the preferred form for research due to its enhanced stability and solubility in aqueous solutions, which is critical for the preparation of accurate and reproducible experimental buffers and dosing solutions.[4][5] This guide will dissect the known biological activities of 5-AVA, providing the necessary technical detail to design and execute robust experimental investigations.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is fundamental to sound experimental design.

Table 1: Physicochemical Properties of 5-Aminopentanoic Acid Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [4][7] |

| Molecular Weight | 153.61 g/mol | [4][7] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in water | [5] |

| CAS Number | 627-95-2 | [4] |

| Synonyms | 5-Aminovaleric acid HCl, δ-Aminovaleric acid HCl | [4][5] |

Expert Insight: The hydrochloride form protonates the amino group, creating an ammonium salt.[4] This prevents zwitterion formation in solution, leading to more predictable solubility and behavior in physiological buffers compared to the free acid form. When preparing stock solutions, it is crucial to use high-purity water or appropriate buffer systems and to verify the final pH, as dissolving the salt can slightly lower the pH of unbuffered solutions.

Mechanism of Action: A Dual Role at the GABA Synapse

The primary biological activity of 5-AVA stems from its interaction with the GABAergic system. However, its effects are complex, exhibiting both agonistic and antagonistic properties depending on the receptor subtype and experimental context.[6][8]

3.1 Interaction with GABAA Receptors

5-AVA can act on ionotropic GABAA receptors, which are ligand-gated chloride channels that mediate fast synaptic inhibition.[9] Studies on isolated guinea-pig ileum have shown that 5-AVA can induce transient contractions that are abolished by the GABAA antagonist picrotoxin, indicating a GABAA-mediated effect.[8] This suggests a weak agonistic activity at GABAA receptors.

3.2 Interaction with GABAB Receptors

More pronounced is the interaction of 5-AVA with metabotropic GABAB receptors. These G-protein coupled receptors mediate slower, prolonged inhibitory signals.[10] Research indicates that 5-AVA can act as an antagonist at GABAB receptors.[4][8] For instance, it has been shown to antagonize the effects of the selective GABAB agonist baclofen.[8] This antagonistic action at GABAB sites, coupled with weak agonism at GABAA sites, creates a complex pharmacological profile that can shift the overall balance of synaptic inhibition.

3.3 Other GABAergic Mechanisms

Beyond direct receptor interaction, 5-AVA has been reported to inhibit GABA uptake and inactivate the enzyme GABA aminotransferase (GABA-T), which is responsible for GABA degradation.[6][10] These actions would lead to an increase in the synaptic concentration and residence time of endogenous GABA, thereby potentiating GABAergic neurotransmission.

In Vitro Assessment of Biological Activity

To characterize the pharmacological profile of 5-aminopentanoic acid hydrochloride, a suite of in vitro assays is essential. These assays provide quantitative data on receptor affinity, functional activity, and enzyme inhibition.

4.1 Radioligand Binding Assays for GABA Receptors

Principle: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] These assays quantify the ability of an unlabeled compound (5-AVA) to displace a radiolabeled ligand from the receptor.

Protocol: Competitive Binding Assay for GABAB Receptors

-

Tissue Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or cerebellum) through homogenization and differential centrifugation. The tissue must be thoroughly washed to remove endogenous GABA.[12]

-

Incubation: In a 96-well plate, incubate the brain membranes with a fixed concentration of a GABAB-selective radioligand (e.g., [³H]GABA in the presence of a GABAA blocker like isoguvacine, or a selective antagonist like [³H]CGP-54626) and varying concentrations of 5-aminopentanoic acid hydrochloride.[12] An absolute requirement for calcium in the buffer is necessary for [³H]GABA to preferentially bind GABAB receptors.[12]

-

Define Controls:

-

Total Binding: Membranes + radioligand only.

-

Non-specific Binding (NSB): Membranes + radioligand + a high concentration of an unlabeled, potent GABAB agonist (e.g., 100 µM GABA or baclofen).[12]

-

-

Separation: After incubation (e.g., 20 min at 4°C), rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters with ice-cold buffer, and quantify the trapped radioactivity using liquid scintillation spectrometry.[12]

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of 5-AVA. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Causality Insight: The choice of radioligand is critical. Using [³H]GABA requires blocking GABAA sites to ensure specificity, while using a selective antagonist like [³H]CGP-54626 provides a more direct measure of binding to the GABAB site.[12] The thorough washing and pre-incubation steps are designed to eliminate endogenous GABA, which would otherwise compete with the radioligand and confound the results.[12]

4.2 Functional Assays

Principle: Functional assays measure the physiological response triggered by ligand-receptor interaction, determining whether a compound is an agonist, antagonist, or allosteric modulator.

Protocol: [³⁵S]GTPγS Binding Assay for GABAB Receptor Activation

-

Principle: This assay measures the activation of G-proteins coupled to the GABAB receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit.[13]

-

Methodology:

-

Incubate brain membranes expressing GABAB receptors with GDP, varying concentrations of 5-AVA, and a constant concentration of [³⁵S]GTPγS.

-

To test for antagonism, incubate with a fixed concentration of a known GABAB agonist (e.g., GABA or baclofen) in the presence of varying concentrations of 5-AVA.

-

Stimulate the reaction by adding the agonist/antagonist mixture.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.

-

Quantify bound radioactivity by scintillation counting.

-

-

Data Interpretation: An agonist will produce a concentration-dependent increase in [³⁵S]GTPγS binding. An antagonist, like 5-AVA is hypothesized to be, will produce no increase on its own but will cause a rightward shift in the concentration-response curve of a known agonist.[8][13]

4.3 Enzyme Activity Assays

Principle: To investigate the effect of 5-AVA on GABA-T, a spectrophotometric assay can be used. This assay couples the activity of GABA-T to a reaction that produces a change in absorbance.

Protocol: GABA-T Activity Assay

-

Enzyme Source: Use purified recombinant GABA-T or a tissue homogenate rich in the enzyme (e.g., from brain or liver).[14]

-

Reaction Mixture: The assay relies on a coupled enzyme system (GABase), which contains GABA-T and succinic semialdehyde dehydrogenase (SSDH).[14]

-

Assay Components: The reaction buffer should contain α-ketoglutarate (a co-substrate for GABA-T), NADP⁺, the GABase enzyme preparation, and varying concentrations of 5-AVA as the potential inhibitor.

-

Measurement: Initiate the reaction by adding the substrate (GABA). The two-step enzymatic reaction converts GABA to succinate, with the second step (catalyzed by SSDH) reducing NADP⁺ to NADPH.[14]

-

Data Acquisition: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.[14]

-

Analysis: Calculate the reaction rate from the linear portion of the absorbance curve. Determine the inhibitory effect of 5-AVA by comparing rates in its presence versus its absence.

In Vivo Models and Physiological Effects

In vivo studies are crucial for understanding the physiological relevance of the mechanisms observed in vitro.

5.1 Neurological and Behavioral Models

Given its interaction with the GABAergic system, 5-AVA has been investigated in models of neurological disorders where GABAergic tone is implicated.

-

Epilepsy Models: In a methionine sulfoximine model of mesial temporal lobe epilepsy, rats treated with 5-AVA showed a significant reduction in the number and severity of seizures compared to a control group.[6] This anticonvulsant effect is likely mediated by its multifaceted enhancement of GABAergic inhibition.

Protocol: Seizure Monitoring in a Rodent Model

-

Model Induction: Induce epilepsy in rats or mice using a chemical convulsant (e.g., pentylenetetrazol) or a lesioning agent.

-

Compound Administration: Administer 5-aminopentanoic acid hydrochloride (e.g., via intraperitoneal injection or oral gavage) at various doses to different cohorts. Include a vehicle-treated control group.

-

Behavioral Monitoring: Continuously monitor animals using video-EEG (electroencephalography) to record seizure activity. Score seizure severity using a standardized scale (e.g., the Racine scale).

-

Endpoint Analysis: Key endpoints include seizure frequency, duration, and severity score. Compare these metrics between the 5-AVA-treated groups and the control group. Statistical analysis (e.g., ANOVA) is used to determine significance.

5.2 Metabolic Roles and Other Activities

Recent research has uncovered roles for 5-AVA and its derivatives beyond neurotransmission.

-

Metabolism: 5-AVA is a product of lysine degradation and can be formed by gut microbiota.[15]

-

Cardiovascular Health: A trimethylated derivative of 5-AVA, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), produced by gut microbiota, has been linked to cardiac hypertrophy.[16] Mechanistically, TMAVA inhibits fatty acid oxidation in the myocardium.[16] Similarly, another betaine form, 5-aminovaleric acid betaine (5-AVAB), has been associated with both positive and negative health outcomes, including influencing cellular energy metabolism by reducing the β-oxidation of fatty acids.[17] These findings suggest that 5-AVA metabolism could be a novel link between diet, gut microbiota, and cardiovascular health.

Summary and Future Directions

5-Aminopentanoic acid hydrochloride is a pharmacologically active compound with a complex and nuanced biological profile. Its primary mechanism of action involves a dual interaction with GABA receptors, acting as a weak GABAA agonist and a GABAB antagonist.[4][8] This is complemented by its ability to inhibit GABA reuptake and degradation, collectively enhancing inhibitory neurotransmission.[6]

Key Research Areas:

-

Receptor Subtype Selectivity: Further investigation is needed to determine the affinity and functional activity of 5-AVA at different GABAA receptor subunit compositions.

-

Pharmacokinetics: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of 5-AVA is essential for its development as a potential therapeutic agent.

-

Microbiota-Metabolism Axis: The role of gut microbiota in producing 5-AVA and its derivatives (like 5-AVAB and TMAVA) is a burgeoning field.[16][18] Elucidating how diet and microbial activity influence circulating levels of these metabolites and their subsequent impact on metabolic and cardiovascular health is a critical future direction.

This guide provides a foundational framework for researchers exploring the biological activity of 5-aminopentanoic acid hydrochloride. By combining the detailed protocols and mechanistic insights presented here, the scientific community can continue to unravel the complex roles of this intriguing molecule in health and disease.

References

-

Castorina, M., & Ghelardini, C. (1990). 5-Aminovaleric acid interactions with GABAA and GABAB receptors in guinea-pig ileum. General Pharmacology: The Vascular System, 21(4), 545-548. [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

-

Zhao, M., Wei, H., Li, C., et al. (2022). Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy. Nature Cardiovascular Research, 1, 446–461. [Link]

-

PubChem. (n.d.). 5-Aminopentanoic acid;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Haikonen, R., Kärkkäinen, O., Koistinen, V., & Hanhineva, K. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism, 33(7), 463-480. [Link]

-

Haberbosch, L., Kierszniowska, S., Willmitzer, L., et al. (2023). 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes. Journal of Translational Medicine, 21(1), 643. [Link]

-

Nielsen, S. M., Christensen, N. K., Lindsø, K. L., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(20), 13013–13024. [Link]

-

Haikonen, R., Kärkkäinen, O., Koistinen, V. M., & Hanhineva, K. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism, 33(7), 463-480. [Link]

-

PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Retrieved from [Link]

-

Yamaura, M., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1530-1538. [Link]

-

ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminopentanoic acid;chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Aminovaleric Acid: Bridging Pharmaceutical Needs and Metabolic Research Insights. Retrieved from [Link]

-

Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

-

Wilcox, C. E., et al. (2022). Quantifying GABA in Addiction: A Review of Proton Magnetic Resonance Spectroscopy Studies. Brain Sciences, 12(7), 918. [Link]

-

Grewal, N., et al. (2020). GABA quantification in human anterior cingulate cortex. bioRxiv. [Link]

-

ISMRM. (2020). On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy. Retrieved from [Link]

-

MDPI. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Pharmaceuticals, 16(11), 1599. [Link]

-

Soltis, R. P., & Cook, J. A. (1995). Interaction of GABA and Excitatory Amino Acids in the Basolateral Amygdala: Role in Cardiovascular Regulation. Journal of Pharmacology and Experimental Therapeutics, 274(3), 1195-1202. [Link]

-

Wallner, M. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 627-95-2: 5-Aminovaleric acid hydrochloride [cymitquimica.com]

- 6. apexbt.com [apexbt.com]

- 7. 5-Aminopentanoic acid;hydron;chloride | C5H12ClNO2 | CID 74764556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Aminovaleric acid interactions with GABAA and GABAB receptors in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. hmdb.ca [hmdb.ca]

- 16. Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Aminovaleric Acid Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Aminovaleric acid hydrochloride, also known as 5-aminopentanoic acid hydrochloride, is a five-carbon amino acid derivative of significant interest in biochemical research and pharmaceutical development. As a structural homologue of the critical inhibitory neurotransmitter γ-aminobutyric acid (GABA), it serves as a valuable tool for neuroscience research, acting as a weak GABA agonist and influencing various neurotransmitter systems. Its utility extends to being a versatile building block in the synthesis of more complex molecules, including peptides and therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, key applications, and essential safety protocols, designed for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

5-Aminovaleric acid hydrochloride is the salt form of 5-aminovaleric acid, where the amino group is protonated by hydrochloric acid. This conversion to a hydrochloride salt significantly enhances its stability and solubility in aqueous media, which is a critical factor for its use in many biological and chemical applications.[3]

The core structure consists of a five-carbon pentanoic acid backbone with an amino group at the terminal (C5) position.[3] This places it in the category of delta (δ) amino acids.

Key Identifiers:

-

Systematic Name: 5-aminopentanoic acid;hydrochloride[3]

-

Common Synonyms: δ-Aminovaleric acid hydrochloride, 5-Aminopentanoic acid hydrochloride, 4-Carboxybutylammonium chloride

-

CAS Number: 627-95-2[3]

-

Molecular Formula: C₅H₁₂ClNO₂[3]

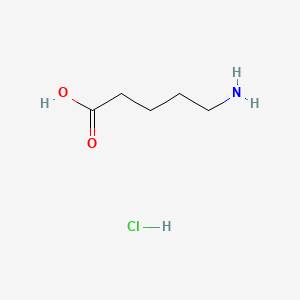

Caption: Chemical structure of 5-Aminovaleric acid hydrochloride.

Physicochemical Properties

The physical and chemical properties of 5-aminovaleric acid hydrochloride are crucial for its handling, storage, and application in experimental design. The hydrochloride salt form dictates its high melting point and water solubility compared to its free acid counterpart.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 95-97 °C | [2] |

| Water Solubility | Soluble | [1][5] |

| pKa (Strongest Acidic) | 4.65 (Predicted) | [6] |

| pKa (Strongest Basic) | 10.21 (Predicted) | [6] |

| LogP | -2.8 (Predicted) | [6] |

| Storage Temperature | -20°C | [7] |

Synthesis and Manufacturing

While structurally simple, the efficient and scalable synthesis of 5-aminovaleric acid hydrochloride suitable for industrial production presents challenges.[8] Several synthetic routes have been developed, ranging from classical organic chemistry methods to modern biosynthetic pathways.

Chemical Synthesis Routes

A common laboratory and industrial approach involves multiple steps starting from readily available precursors. One patented method highlights a process beginning with a propanedioic acid cyclic ester.[8] The general workflow is as follows:

-

Alkylation: A propanedioic acid ester is alkylated.

-

Transesterification: The resulting product undergoes a transesterification reaction.

-

Hydroxylamination and Reduction: Subsequent hydroxylamination is followed by reduction.

-

Hydrolysis and Decarboxylation: The final step involves hydrolysis and decarboxylation to yield the target molecule, which is then isolated as the hydrochloride salt.[8]

This multi-step process is designed to build the carbon backbone and introduce the amino functionality at the correct position, with the final hydrolysis and salt formation steps ensuring a stable, pure product.

Sources

- 1. CAS 627-95-2: 5-Aminovaleric acid hydrochloride [cymitquimica.com]

- 2. 5-アミノ吉草酸 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-AMINOVALERIC ACID | 660-88-8 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]

- 7. raybiotech.com [raybiotech.com]

- 8. CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride - Google Patents [patents.google.com]

synthesis pathways for 5-Aminovaleric acid hydrochloride

An In-depth Technical Guide to the Synthesis of 5-Aminovaleric Acid Hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 5-Aminovaleric Acid Hydrochloride

5-Aminovaleric acid, also known as 5-aminopentanoic acid or delta-aminovaleric acid, is a non-proteinogenic ω-amino acid that has garnered significant attention as a versatile C5 platform chemical.[1][2] Its hydrochloride salt (CAS No. 627-95-2) is the common, stable, and water-soluble form used in research and industry.[1][3] The molecule's bifunctional nature, possessing both a terminal amine and a carboxylic acid, makes it a valuable building block for a range of applications.

In the pharmaceutical sector, it serves as a key intermediate in the synthesis of various bioactive compounds and is explored for its role as a weak GABA agonist.[1][4] Industrially, it is a crucial monomer for the production of bio-based polyamides, such as nylon 5, positioning it at the forefront of sustainable polymer chemistry.[1][5][6] This guide provides an in-depth exploration of the principal chemical and biotechnological pathways for its synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Chemical Synthesis Pathways

Traditional organic synthesis offers several robust and scalable methods for the preparation of 5-aminovaleric acid hydrochloride. The choice of pathway is often dictated by the availability of starting materials, desired scale, cost, and tolerance for specific reagents and conditions.

Pathway 1: Synthesis via the Dakin-West Reaction

This elegant two-step approach leverages the classical Dakin-West reaction to construct the carbon backbone, followed by a simple hydrolysis to yield the target molecule. This method is notable for its operational simplicity and use of readily available starting materials.[7]

Reaction Scheme Overview

The synthesis begins with the reaction of benzoylglycine and succinic anhydride, catalyzed by 4-dimethylaminopyridine (DMAP), to form an intermediate, benzamidolevulinic acid.[1][7] This intermediate is then subjected to acidic hydrolysis, which cleaves the benzoyl protecting group and yields 5-aminovaleric acid hydrochloride.[1]

Caption: Multi-step synthesis from a malonic acid ester derivative.

Detailed Experimental Protocol

-

Alkylation: React a propanedioic acid cyclic ester with a suitable three-carbon electrophile containing a leaving group (e.g., 1,3-dihalopropane) in the presence of a base to form the alkylated cyclic diester.

-

Transesterification: Subject the alkylated intermediate to transesterification in an alcohol (e.g., methanol or ethanol) with an acid catalyst like tosic acid or sulfuric acid. [8]3. Hydroxylamination: Treat the transesterified product with a reagent such as sodium nitrite to form a hydroxylamine or oxime derivative. [8]4. Reduction: Reduce the hydroxylamine intermediate to the primary amine. This can be achieved using catalytic hydrogenation (e.g., palladium on carbon with H₂) or a metal powder in acid. [8]5. Hydrolysis and Decarboxylation: Heat the reduced intermediate in concentrated hydrochloric acid. This step hydrolyzes the ester groups and induces decarboxylation of the malonic acid derivative, yielding the final 5-aminovaleric acid hydrochloride.

Causality and Mechanistic Insights

The malonic ester synthesis is a classic carbon-carbon bond-forming strategy. The initial alkylation builds the five-carbon chain. The subsequent steps are designed to convert one of the ester functionalities (or a derivative thereof) into the required amino group. The final acidic hydrolysis is crucial as it simultaneously removes the ester groups and drives the decarboxylation, which is a characteristic reaction of 1,3-dicarboxylic acids, to cleanly form the final product.

| Data Point | Description |

| Starting Materials | Propanedioic acid cyclic ester, three-carbon electrophile |

| Key Reagents | Base, Alcohol, Acid Catalyst, Sodium Nitrite, Reducing Agent (e.g., Pd/C), HCl |

| Advantages | High versatility, allows for the construction of various substituted derivatives. |

| Disadvantages | Multi-step process with potentially lower overall yield, requires careful control of each step. |

Part 2: Biotechnological Synthesis Pathways

With increasing demand for sustainable and green chemical production, biotechnological routes using engineered microorganisms have become highly attractive alternatives to traditional chemical synthesis. [2][9]The primary feedstock for this approach is L-lysine, which is produced on a massive scale via fermentation. [5][10]

Pathway 3: Whole-Cell Biocatalysis from L-Lysine

This pathway uses engineered strains of bacteria, most commonly Escherichia coli or Corynebacterium glutamicum, to convert L-lysine into 5-aminovaleric acid (5AVA). [5][6][11]

Reaction Scheme Overview

The most well-studied biosynthetic route involves a two-enzyme cascade from Pseudomonas putida. L-lysine is first converted to 5-aminovaleramide by lysine 2-monooxygenase (DavB). Subsequently, δ-aminovaleramidase (DavA) hydrolyzes the amide to produce 5AVA. [2][9][11][12]The final product is then recovered from the fermentation broth and can be converted to its hydrochloride salt during purification.

Caption: Two-step enzymatic conversion of L-Lysine to 5AVA.

General Bioprocess Workflow

-

Strain Engineering: Genetically modify a host organism (e.g., E. coli) to heterologously express the genes encoding for the DavB and DavA enzymes. [2][12]2. Fermentation: Cultivate the engineered strain in a bioreactor under optimized conditions (temperature, pH, aeration). High-density cell cultures are often used.

-

Bioconversion: Once a sufficient cell density is reached, introduce L-lysine (or L-lysine hydrochloride) as the substrate. The whole-cell catalysts then convert the lysine into 5AVA, which accumulates in the culture medium. [5][12][13][14]4. Downstream Processing:

-

Separate the cells from the fermentation broth via centrifugation or microfiltration.

-

Isolate the 5AVA from the broth using techniques like ion-exchange chromatography or resin adsorption. [5] * Treat the purified 5AVA with hydrochloric acid and induce crystallization to obtain the final 5-aminovaleric acid hydrochloride product.

-

Causality and Process Insights

This approach leverages the high specificity and efficiency of enzymes to perform the desired chemical transformations under mild, aqueous conditions. Using whole cells as catalysts avoids the costly and time-consuming process of purifying individual enzymes. Fed-batch fermentation strategies have been shown to achieve very high product titers, with some studies reporting over 90 g/L of 5AVA from L-lysine. [12]

| Data Point | Description |

|---|---|

| Starting Materials | L-Lysine, Glucose (for cell growth) |

| Key Components | Engineered E. coli or C. glutamicum expressing DavB and DavA enzymes. |

| Advantages | Environmentally friendly ("green") process, uses renewable feedstock, operates at ambient temperature and pressure, high product specificity, and potential for very high titers. [5][11] |

| Disadvantages | Requires expertise in metabolic engineering and fermentation technology, downstream purification from complex broth can be challenging. |

Conclusion

The synthesis of 5-aminovaleric acid hydrochloride can be approached through diverse and robust methodologies. Chemical syntheses, such as those employing the Dakin-West reaction or malonic ester chemistry, offer reliable and well-established routes suitable for various laboratory and industrial scales. Concurrently, the rapid advancements in synthetic biology have established highly efficient and sustainable biotechnological pathways from L-lysine. The selection of an optimal synthesis strategy will depend on a careful evaluation of factors including cost, scale, environmental impact, and available technical infrastructure. This guide provides the foundational knowledge for researchers and developers to make informed decisions in the production of this valuable C5 building block.

References

- Google Patents. (n.d.). CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride.

- Google Patents. (n.d.). CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.

-

Cheng, J., Song, H., Wu, W., Yang, S., & Zhang, Y. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 627932. [Link]

-

Kaur, H., Kumar, V., & Singh, G. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Organic Chemistry, 21. [Link]

-

Bentham Science. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Retrieved from [Link]

-

Cheng, J., Xu, N., Song, H., Yang, S., & Zhang, Y. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 735075. [Link]

-

Cheng, J., Xu, N., Song, H., Yang, S., & Zhang, Y. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. PMC - NIH. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient synthesis of 5-aminovaleric acid | Request PDF. Retrieved from [Link]

-

Gurav, R., Majumdar, S., & Maind, A. (2021). Production of Biopolyamide Precursors 5-Amino Valeric Acid and Putrescine From Rice Straw Hydrolysate by Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 9, 649603. [Link]

-

EurekAlert!. (2012). Production of 5-aminovaleric and glutaric acid by metabolically engineered microorganism. Retrieved from [Link]

-

ResearchGate. (n.d.). The production of 5-AVA in different synthetic pathway. Retrieved from [Link]

-

Phys.org. (2012). Production of 5-aminovaleric and glutaric acid by metabolically engineered microorganism. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Aminovaleric acid, L-lysine, and glutaric acid production by.... Retrieved from [Link]

-

Frontiers. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 5-Aminopentanoic acid (FDB023151). Retrieved from [Link]

-

PubMed. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Production of 5-aminovaleric and glutaric acid by metabolically engineered microorganism | EurekAlert! [eurekalert.org]

- 3. 627-95-2 CAS Manufactory [m.chemicalbook.com]

- 4. 5-AMINOVALERIC ACID | 660-88-8 [chemicalbook.com]

- 5. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Production of Biopolyamide Precursors 5-Amino Valeric Acid and Putrescine From Rice Straw Hydrolysate by Engineered Corynebacterium glutamicum [frontiersin.org]

- 7. CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride - Google Patents [patents.google.com]

- 8. CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride - Google Patents [patents.google.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli [frontiersin.org]

- 12. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]

- 14. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Presence of 5-Aminovaleric Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Aminovaleric acid (5-AVA), a non-proteinogenic amino acid, is emerging from the shadows of metabolic obscurity to be recognized as a molecule of significant physiological and potential therapeutic relevance. Traditionally viewed as a simple intermediate in lysine degradation, accumulating evidence now points towards its role as a neuromodulator and a biomarker in various pathological states. This in-depth technical guide provides a comprehensive overview of the endogenous presence of 5-AVA, detailing its biochemical origins, metabolic fate, and physiological functions. We further present a critical analysis of the analytical methodologies required for its accurate quantification in biological matrices and explore its burgeoning implications in health and disease, with a particular focus on neurological disorders. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the multifaceted nature of 5-AVA.

Introduction: Unveiling the Significance of 5-Aminovaleric Acid

5-Aminovaleric acid (5-AVA), also known as 5-aminopentanoic acid, is a five-carbon chain amino acid that is structurally analogous to the well-characterized inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] While its presence in biological systems has been known for some time, its functional significance has been largely underestimated. Recent advancements in metabolomics and analytical biochemistry have reignited interest in 5-AVA, revealing its intricate connections to gut microbiota metabolism, mammalian lysine degradation, and its potential as a signaling molecule within the central nervous system (CNS).[2][3] This guide aims to synthesize the current understanding of endogenous 5-AVA, providing a robust framework for future research and therapeutic exploration.

The Biochemical Tapestry: Biosynthesis and Metabolism of 5-Aminovaleric Acid

The endogenous pool of 5-AVA is a product of both host and microbial metabolism, primarily originating from the degradation of the essential amino acid L-lysine. Understanding these pathways is critical for interpreting the physiological roles and fluctuations of 5-AVA levels.

Microbial Origins: The Gut's Contribution

The gut microbiome plays a pivotal role in the generation of 5-AVA. Several bacterial genera, including Pseudomonas, are capable of converting L-lysine into 5-AVA through distinct enzymatic pathways. One well-characterized pathway involves a two-step enzymatic conversion:

-

L-lysine 2-monooxygenase (DavB): This enzyme catalyzes the oxidative decarboxylation of L-lysine to produce 5-aminovaleramide.[4][5]

-

δ-aminovaleramidase (DavA): Subsequently, DavA hydrolyzes 5-aminovaleramide to yield 5-AVA and ammonia.[4][5]

Another microbial route proceeds via cadaverine, which is formed from the decarboxylation of lysine. Cadaverine is then converted to 5-aminopentanal, which is subsequently oxidized to 5-AVA.[6] The contribution of the gut microbiota to the systemic and CNS pools of 5-AVA is an active area of investigation, with implications for understanding the gut-brain axis.

Endogenous Mammalian Biosynthesis: The Lysine Degradation Connection

In mammals, 5-AVA is recognized as a product of lysine catabolism.[1][3] The primary pathway for lysine degradation in the brain is the pipecolate pathway, which differs from the saccharopine pathway that predominates in peripheral tissues.[3] While the complete enzymatic cascade leading to 5-AVA in human tissues is still being fully elucidated, it is understood to be a downstream metabolite of these lysine degradation pathways. The conversion of lysine to 5-AVA in mammals is a critical area for further research to understand its regulation in health and disease.

Metabolic Fate: Catabolism of 5-Aminovaleric Acid

Once formed, 5-AVA is further metabolized. A key enzyme in its degradation is 5-aminovalerate transaminase , which converts 5-AVA and 2-oxoglutarate into glutarate semialdehyde and L-glutamate.[7] This reaction links 5-AVA metabolism to the central carbon and nitrogen metabolism. The subsequent oxidation of glutarate semialdehyde can lead to its entry into the Krebs cycle.

Caption: Simplified overview of the microbial biosynthesis and mammalian catabolism of 5-aminovaleric acid.

Analytical Methodologies for the Quantification of 5-Aminovaleric Acid

Accurate and sensitive quantification of 5-AVA in complex biological matrices such as plasma, urine, and cerebrospinal fluid (CSF) is paramount for elucidating its physiological roles and exploring its potential as a biomarker. The choice of analytical technique depends on the specific research question, required sensitivity, and available instrumentation.

Sample Preparation: A Critical First Step

Proper sample preparation is essential to remove interfering substances and enrich for 5-AVA. Common steps include:

-

Protein Precipitation: For plasma and serum samples, protein precipitation is typically performed using agents like sulfosalicylic acid, methanol, or acetonitrile.[8][9]

-

Solid-Phase Extraction (SPE): SPE can be employed for cleanup and concentration of 5-AVA from various biological fluids.

-

Derivatization: Due to its polar nature, 5-AVA often requires derivatization to improve its chromatographic properties and sensitivity, especially for gas chromatography-mass spectrometry (GC-MS) analysis. Common derivatizing agents include alkyl chloroformates and silylating agents.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the targeted quantification of small molecules like 5-AVA due to its high sensitivity, specificity, and throughput.

3.2.1. Chromatographic Separation

Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar compounds like amino acids, providing good retention and peak shape without the need for derivatization.[11] Reversed-phase chromatography can also be used, often in conjunction with ion-pairing reagents or after derivatization.

3.2.2. Mass Spectrometric Detection

Tandem mass spectrometry, typically using a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode, provides excellent selectivity and sensitivity for 5-AVA quantification. The selection of appropriate precursor and product ion transitions is crucial for method development.

Table 1: Illustrative LC-MS/MS Parameters for 5-AVA Analysis

| Parameter | Typical Condition | Rationale |

| Column | HILIC (e.g., Amide, ZIC-HILIC) | Provides good retention for polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase for better ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | 5-AVA readily forms positive ions. |

| MRM Transition | Analyte-specific (e.g., m/z 118.1 -> 101.1) | Specific precursor-to-product ion transition for quantification. |

| Internal Standard | Stable isotope-labeled 5-AVA (e.g., 5-AVA-d6) | Corrects for matrix effects and variations in sample processing. |

3.2.3. Experimental Protocol: Quantification of 5-AVA in Human Plasma by LC-MS/MS

-

Sample Preparation:

-

To 100 µL of plasma, add 300 µL of ice-cold methanol containing a known concentration of the internal standard (e.g., 5-AVA-d6).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a HILIC column.

-

Perform gradient elution with an appropriate mobile phase gradient.

-

Monitor the specific MRM transitions for 5-AVA and its internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known 5-AVA concentrations.

-

Calculate the concentration of 5-AVA in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Caption: A typical workflow for the quantification of 5-aminovaleric acid in plasma using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a powerful tool for metabolomic studies. However, the non-volatile nature of 5-AVA necessitates a derivatization step to increase its volatility.

3.3.1. Derivatization

A two-step derivatization is often employed:

-

Esterification: The carboxylic acid group is esterified, for example, with methanolic HCl.

-

Acylation: The amino group is acylated with reagents like pentafluoropropionic anhydride (PFPA).[12]

3.3.2. GC-MS Analysis

The derivatized 5-AVA is then separated on a suitable GC column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for targeted quantification.

Physiological Roles and Clinical Implications of 5-Aminovaleric Acid

The emerging understanding of 5-AVA's biological activities points to its involvement in neuromodulation and its potential as a biomarker in various diseases.

Neuromodulatory Effects: A GABAergic Connection

5-AVA is a structural analog of GABA and has been shown to interact with GABA receptors.[1] It is considered a weak GABA agonist, capable of eliciting responses at both GABAA and GABAB receptors.[13] This interaction suggests that endogenous fluctuations in 5-AVA levels could modulate neuronal excitability and synaptic transmission in the CNS. Further research is needed to fully characterize the specific receptor subtypes involved and the physiological consequences of this modulation.

Implications in Neurological Disorders

Given its GABAergic activity, 5-AVA is of particular interest in the context of neurological disorders characterized by imbalances in excitatory and inhibitory neurotransmission.

-

Epilepsy: Studies have shown that 5-AVA can suppress the development of severe seizures in animal models of mesial temporal lobe epilepsy.[14] This anti-seizure activity is likely mediated through its interaction with GABA receptors, suggesting that targeting 5-AVA metabolism or signaling could be a novel therapeutic strategy for epilepsy.

-

Parkinson's Disease: While direct links are still being investigated, alterations in amino acid profiles, including those related to lysine metabolism, have been observed in Parkinson's disease patients.[15][16] Given the neuroprotective properties of some valeric acid derivatives, exploring the role of endogenous 5-AVA in the pathophysiology of Parkinson's disease is a promising avenue of research.[17]

-

Alzheimer's Disease: Changes in amino acid metabolism have also been implicated in Alzheimer's disease.[18][19] Further investigation into the levels and metabolic pathways of 5-AVA in the context of Alzheimer's could provide insights into the disease's metabolic underpinnings and potentially identify new biomarkers.

Metabolic Health